molecular formula C11H14N2O2 B13541405 Methyl 6-(pyrrolidin-2-yl)nicotinate

Methyl 6-(pyrrolidin-2-yl)nicotinate

Cat. No.: B13541405
M. Wt: 206.24 g/mol
InChI Key: BCSLUQCWBMBMBY-UHFFFAOYSA-N
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Description

Methyl 6-(pyrrolidin-2-yl)nicotinate is a versatile small molecule scaffold with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is known for its applications in various fields of scientific research due to its unique chemical structure, which includes a pyrrolidine ring attached to a nicotinate ester.

Preparation Methods

The preparation of Methyl 6-(pyrrolidin-2-yl)nicotinate typically involves the reaction of 6-methylnicotinate with pyrrolidine under specific conditions. One method involves using 6-methylnicotinate methyl ester as a starting material, which reacts with pyrrolidine in the presence of an aprotic solvent like toluene or tetrahydrofuran . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve optimizing the reaction conditions to achieve high purity and yield, making the process suitable for large-scale production .

Chemical Reactions Analysis

Methyl 6-(pyrrolidin-2-yl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nicotinic acid derivatives, while reduction may yield pyrrolidine-substituted nicotinic alcohols .

Scientific Research Applications

Methyl 6-(pyrrolidin-2-yl)nicotinate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and receptor binding due to its ability to mimic natural substrates. In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrial applications include its use in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 6-(pyrrolidin-2-yl)nicotinate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to fit into the active sites of enzymes and receptors, facilitating binding and subsequent biological effects. The compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-(pyrrolidin-2-yl)nicotinate can be compared with other similar compounds, such as Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate and pyrrolidin-2-one derivatives . These compounds share structural similarities but differ in their chemical properties and biological activities. For instance, the presence of a fluorine atom in Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate enhances its reactivity and binding affinity compared to this compound. Pyrrolidin-2-one derivatives, on the other hand, exhibit different pharmacological profiles due to the lactam ring structure .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 6-pyrrolidin-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-4-5-10(13-7-8)9-3-2-6-12-9/h4-5,7,9,12H,2-3,6H2,1H3

InChI Key

BCSLUQCWBMBMBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CCCN2

Origin of Product

United States

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